molecular formula C31H33Cl2F3N8O8S2 B10837862 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride

Cat. No.: B10837862
M. Wt: 837.7 g/mol
InChI Key: DSGXXSRGPIYUHF-BSFUAILISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NBI-37582 is a small molecule drug initially developed by Neurocrine Biosciences, Inc. It functions as an antagonist of the corticotropin-releasing factor receptor 1 (CRHR1). This compound was primarily researched for its potential therapeutic effects in treating anxiety and depressive disorders .

Preparation Methods

The synthetic routes and reaction conditions for NBI-37582 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods would typically involve large-scale synthesis in specialized reactors, followed by purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

NBI-37582 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

NBI-37582 exerts its effects by antagonizing the corticotropin-releasing factor receptor 1. This receptor is a G-protein coupled receptor that binds to corticotropin-releasing hormone and urocortin. Upon binding, the receptor undergoes a conformational change that triggers signaling pathways involving guanine nucleotide-binding proteins and downstream effectors like adenylate cyclase. By blocking this receptor, NBI-37582 inhibits the stress response mediated by corticotropin-releasing hormone .

Comparison with Similar Compounds

NBI-37582 is unique in its high affinity and selectivity for the corticotropin-releasing factor receptor 1. Similar compounds include:

    Antalarmin: Another CRHR1 antagonist with similar therapeutic potential.

    Pexacerfont: A CRHR1 antagonist studied for its effects on anxiety and depression.

    Verucerfont: A CRHR1 antagonist investigated for its potential in treating stress-related disorders.

These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and therapeutic profiles .

Properties

Molecular Formula

C31H33Cl2F3N8O8S2

Molecular Weight

837.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C31H31F3N8O8S2.2ClH/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18;;/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47);2*1H/b38-20+;;/t21-,28-;;/m1../s1

InChI Key

DSGXXSRGPIYUHF-BSFUAILISA-N

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/OC)/C6=CSC(=N6)N)SC4)C(=O)O)CCF)F.Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.